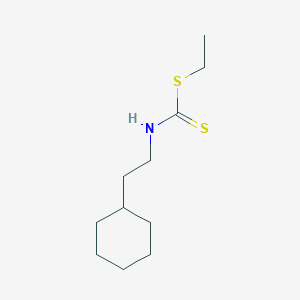
1-(1,2-Oxazinan-2-YL)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Oxazinan-2-YL)hexan-1-one is a chemical compound belonging to the class of oxazinanones. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-(1,2-Oxazinan-2-YL)hexan-1-one can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst . This method is eco-friendly and operates under mild conditions, yielding the desired oxazinanone in good yields.
Another method involves the use of ethylene carbonate (EC) and triazabicyclodecene (TBD) as a catalyst. This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of six-membered cyclic carbonates . The reaction is carried out in neat conditions, with EC acting as both the solvent and reagent.
Analyse Des Réactions Chimiques
1-(1,2-Oxazinan-2-YL)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazinanone ring is retained, but other functional groups are introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1,2-Oxazinan-2-YL)hexan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting HIV and cancer.
Industry: The compound finds applications in the production of fine chemicals, cosmetics, and pesticides.
Mécanisme D'action
The mechanism of action of 1-(1,2-Oxazinan-2-YL)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-(1,2-Oxazinan-2-YL)hexan-1-one can be compared with other oxazinanone derivatives, such as 4,6-disubstituted-1,3-oxazinan-2-ones . These compounds share a similar six-membered ring structure but differ in their substituents and biological activities. The unique combination of nitrogen and oxygen atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Similar Compounds
Propriétés
Numéro CAS |
65845-50-3 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-(oxazinan-2-yl)hexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h2-9H2,1H3 |
Clé InChI |
JATFRFPUIWBLND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

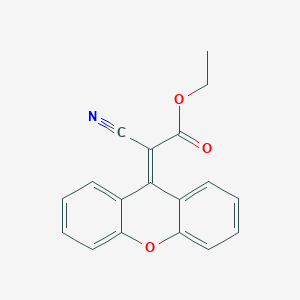
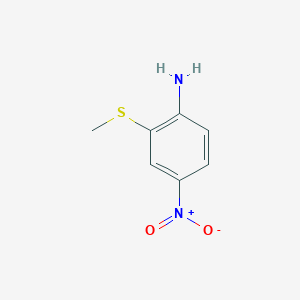
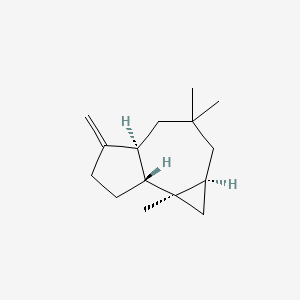
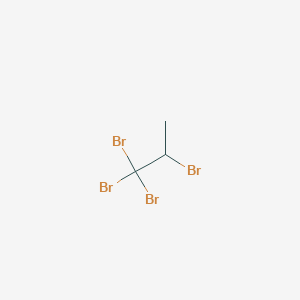
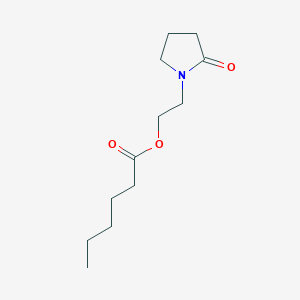
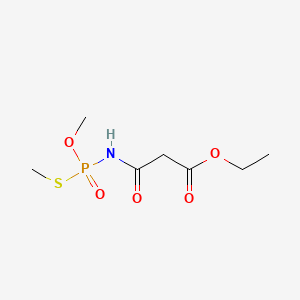

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)
